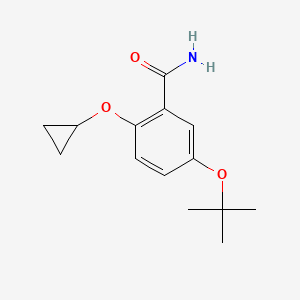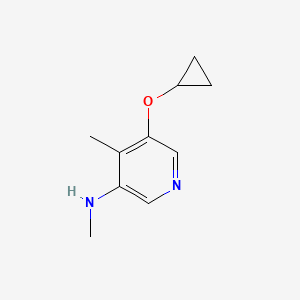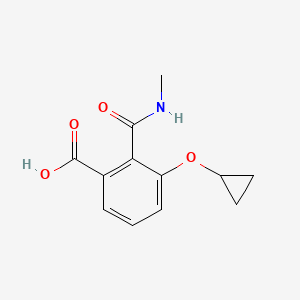
N-(3-Cyclopropoxy-2-iodopyridin-4-YL)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-(3-Cyclopropoxy-2-iodopyridin-4-YL)methanesulfonamide can be achieved through several synthetic routes. One notable method involves the alkynylation of N-(3-iodopyridin-2-yl)sulfonamide under palladium and copper catalysis. This reaction proceeds via a coupling-cyclization sequence in a single-pot, facilitated by the presence of 2-aminoethanol as a base . The combination of palladium on carbon (Pd/C) and copper catalysts allows for the formation of C-C and C-N bonds, leading to the direct synthesis of 2-substituted-7-azaindole derivatives .
Analyse Chemischer Reaktionen
N-(3-Cyclopropoxy-2-iodopyridin-4-YL)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction:
Coupling Reactions: The compound can undergo coupling reactions, such as the aforementioned alkynylation, to form complex structures.
Wissenschaftliche Forschungsanwendungen
N-(3-Cyclopropoxy-2-iodopyridin-4-YL)methanesulfonamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-(3-Cyclopropoxy-2-iodopyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit sirtuins, a class of proteins involved in cellular regulation . The inhibition of sirtuins can affect various cellular pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
N-(3-Cyclopropoxy-2-iodopyridin-4-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-(3-iodopyridin-2-yl)sulfonamide: This compound is a precursor in the synthesis of this compound and shares similar structural features.
N-(pyridin-4-yl)pyridin-4-amine: This compound and its derivatives have been studied for their arrangement in interlayer spaces of zirconium sulfophenylphosphonate, showcasing different applications in materials science.
The uniqueness of this compound lies in its cyclopropoxy group and its potential for diverse chemical transformations and applications.
Eigenschaften
Molekularformel |
C9H11IN2O3S |
|---|---|
Molekulargewicht |
354.17 g/mol |
IUPAC-Name |
N-(3-cyclopropyloxy-2-iodopyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C9H11IN2O3S/c1-16(13,14)12-7-4-5-11-9(10)8(7)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12) |
InChI-Schlüssel |
HWDWGWFYBIREQC-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=C(C(=NC=C1)I)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















